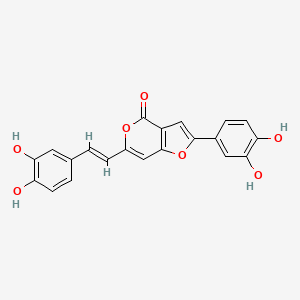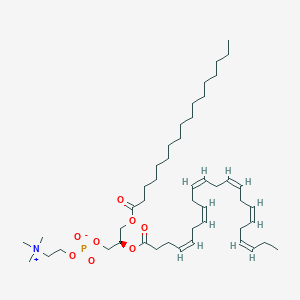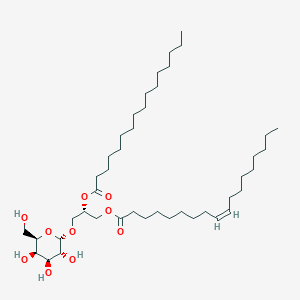
1-oleoyl-2-palmitoyl-3-alpha-D-galactosyl-sn-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-oleoyl-2-palmitoyl-3-alpha-D-galactosyl-sn-glycerol is a 1,2-diacyl-3-alpha-D-galactosyl-sn-glycerol in which the groups at the 1- and 2-positions are oleoyl and palmitoyl respectively.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Chiral Synthesis and Structure : Chiral synthesis of triglycerides similar to 1-oleoyl-2-palmitoyl-3-alpha-D-galactosyl-sn-glycerol has been achieved, as demonstrated in the synthesis of 1-butyroyl 2-oleoyl 3-palmitoyl sn glycerol, achieving over 95% purity. This research provides insights into the structural and synthetic aspects of complex triglycerides (Villeneuve et al., 1994).
Phase Behavior Studies
- Binary Phase Behavior : The binary phase behavior of mixtures containing compounds structurally related to 1-oleoyl-2-palmitoyl-3-alpha-D-galactosyl-sn-glycerol, like 1,3-Dipalmitoyl-2-oleoyl-sn-glycerol, has been studied using differential scanning calorimetry and X-ray diffraction. This research is crucial for understanding the crystallization and phase properties of such triglycerides (Zhang et al., 2007).
Interaction with Biological Membranes
- Interactions with Phospholipids : Studies on the phase behavior of mixtures of diacylglycerols, structurally related to 1-oleoyl-2-palmitoyl-3-alpha-D-galactosyl-sn-glycerol, with phospholipids like phosphatidylcholine and phosphatidylserine, provide insights into their interactions with biological membranes and potential implications in cellular processes (Jiménez-Monreal et al., 1998).
Enzyme-Assisted Synthesis
- Enzyme-Assisted Production : The enzyme-assisted synthesis of high-purity chain-deuterated analogs of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine demonstrates the potential for creating highly pure, mixed-acyl phospholipids, which could be analogous in the synthesis of 1-oleoyl-2-palmitoyl-3-alpha-D-galactosyl-sn-glycerol (Bogojevic & Leung, 2020).
Ca2+ Binding Studies
- Calcium Ion Binding : Research on the binding of Ca2+ ions to bilayers composed of phosphatidylglycerol analogs, like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, is essential for understanding the behavior of these compounds in biological membranes and their interaction with ions (Borle & Seelig, 1985).
Lipid Bilayer Studies
- Lipid Bilayer Membrane Structure : Studies on perdeuterated analogs of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine provide insights into the membrane structure of lipid bilayers, which could be extrapolated to understand the behavior of 1-oleoyl-2-palmitoyl-3-alpha-D-galactosyl-sn-glycerol in similar environments (Yepuri et al., 2016).
Monolayer Interactions
- Monolayer Interaction Studies : Research on monolayers of unsaturated phosphocholines exposed to ozone provides valuable insights into the reactivity and stability of these molecules, which can be relevant to similar compounds like 1-oleoyl-2-palmitoyl-3-alpha-D-galactosyl-sn-glycerol (Lai, Yang, & Finlayson‐Pitts, 1994).
Propiedades
Nombre del producto |
1-oleoyl-2-palmitoyl-3-alpha-D-galactosyl-sn-glycerol |
|---|---|
Fórmula molecular |
C43H80O10 |
Peso molecular |
757.1 g/mol |
Nombre IUPAC |
[(2S)-2-hexadecanoyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C43H80O10/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-38(45)50-34-36(35-51-43-42(49)41(48)40(47)37(33-44)53-43)52-39(46)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,36-37,40-44,47-49H,3-16,19-35H2,1-2H3/b18-17-/t36-,37-,40+,41+,42-,43+/m1/s1 |
Clave InChI |
JBZBYHKCRFIXBI-BNOJPGAFSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)O[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)COC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC(COC1C(C(C(C(O1)CO)O)O)O)COC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



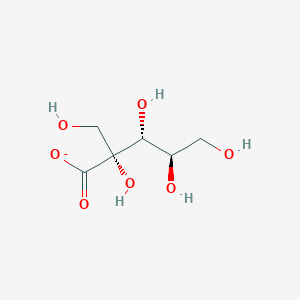

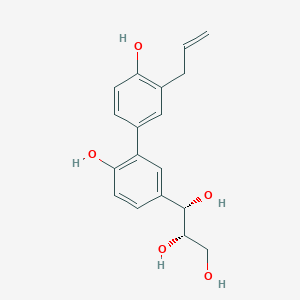

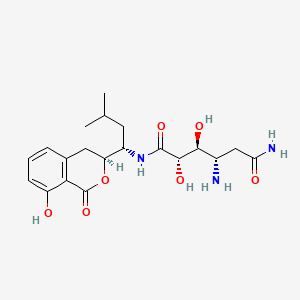
![2-[4-(Trifluoromethylsulfonyloxy)phenyl]propanoic acid](/img/structure/B1265169.png)
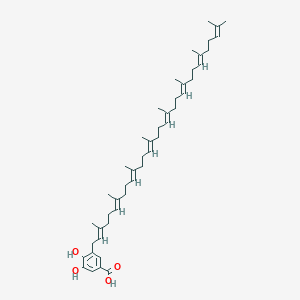
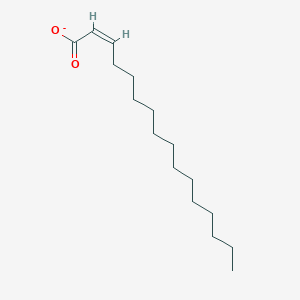
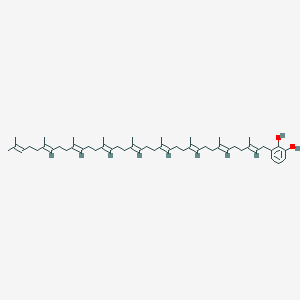
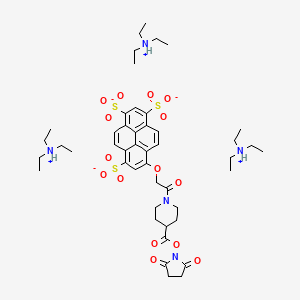
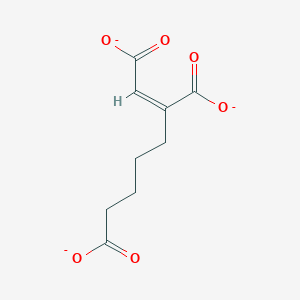
![2-[(3S,5S)-6,10-Dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol](/img/structure/B1265179.png)
